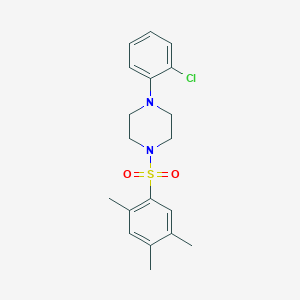![molecular formula C25H22N2O2S B4100149 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-[2-(phenylsulfanyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B4100149.png)
3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-[2-(phenylsulfanyl)phenyl]pyrrolidine-2,5-dione
Descripción general
Descripción
3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-[2-(phenylsulfanyl)phenyl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core with a 3,4-dihydroisoquinoline moiety and a phenylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-[2-(phenylsulfanyl)phenyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the 3,4-dihydroisoquinoline and phenylsulfanyl groups through nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-[2-(phenylsulfanyl)phenyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The 3,4-dihydroisoquinoline moiety can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylsulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as dichloromethane, ethanol, and acetonitrile are often used, depending on the specific reaction.
Major Products
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: The compound’s unique chemical properties make it suitable for use in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-[2-(phenylsulfanyl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)aniline
- 3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)benzonitrile
- 3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-methylaniline
Uniqueness
Compared to these similar compounds, 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-[2-(phenylsulfanyl)phenyl]pyrrolidine-2,5-dione is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-phenylsulfanylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2S/c28-24-16-22(26-15-14-18-8-4-5-9-19(18)17-26)25(29)27(24)21-12-6-7-13-23(21)30-20-10-2-1-3-11-20/h1-13,22H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVMFVIQGSWNBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC=CC=C4SC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-2,5-dioxo-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B4100068.png)
![N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B4100077.png)
![7-(2,4-dichlorophenyl)-5-(2,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4100094.png)

![ethyl 4-[({[2-(3,4-diethoxyphenyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4100116.png)
![1-[4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl]ethanone;oxalic acid](/img/structure/B4100117.png)
![1-(2-methylbenzoyl)-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4100130.png)
![Methyl 2-[3-oxo-1-(phenylcarbonyl)piperazin-2-yl]acetate](/img/structure/B4100132.png)



![6-Amino-3-(4-chlorophenyl)-4-(2-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4100157.png)
![3-(5,5-Dimethyl-2-oxooxolan-3-YL)-N-{4-[(1,3-thiazol-2-YL)sulfamoyl]phenyl}propanamide](/img/structure/B4100162.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide](/img/structure/B4100173.png)
